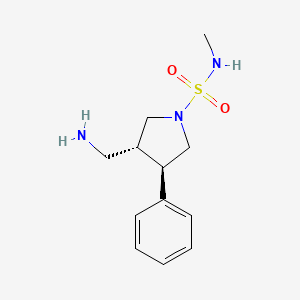
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide, also known as ACMP, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential as a therapeutic agent. ACMP is a type of cyclohexylamine that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide is believed to exert its effects by modulating the activity of ion channels in the brain. Specifically, it has been found to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. This compound has also been found to modulate the activity of other ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. It has also been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide is its ability to selectively modulate the activity of ion channels, making it a promising candidate for the development of novel therapeutics. However, its complex mechanism of action and potential for off-target effects may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide. One area of interest is the development of this compound-based therapeutics for the treatment of neurological disorders such as chronic pain and epilepsy. Other areas of research could focus on the identification of novel targets for this compound modulation, as well as the optimization of synthesis methods to improve yield and purity.
Synthesemethoden
The synthesis of 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide involves a multi-step process that begins with the reaction between cyclohexanone and methyl hydrazine. This reaction produces a hydrazone intermediate, which is then reacted with 1-methyl-3-pyrazolecarboxylic acid to form this compound. The synthesis of this compound has been optimized over the years, with modifications made to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent. One area of research has focused on this compound's ability to modulate the activity of ion channels in the brain, which has implications for the treatment of a range of neurological disorders. Other studies have investigated this compound's potential as an analgesic or pain-relieving agent.
Eigenschaften
IUPAC Name |
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-17-8-7-12(16-17)15-13(18)11(14)9-10-5-3-2-4-6-10/h7-8,10-11H,2-6,9,14H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSOGKYLNGKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C(CC2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)

![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)



![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)
![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
